[1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol is a heterocyclic compound characterized by its unique molecular structure, which includes a pyrimidine ring substituted with a chlorine atom and an amino group, as well as a piperidine ring attached to a methanol group. Its molecular formula is and its IUPAC name reflects its complex structure. This compound is primarily utilized in medicinal chemistry and organic synthesis, serving as a building block for various pharmaceutical applications.
The compound is cataloged in several chemical databases, including BenchChem and PubChem, where it is identified by its unique identifiers such as CAS number 939986-74-0. It falls under the classification of heterocyclic organic compounds, which are characterized by the presence of rings containing at least one atom that is not carbon.
The synthesis of [1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol generally involves the following steps:
The reaction conditions are critical for optimizing yield and purity. Typically, solvents such as dimethylformamide or ethanol are used, and temperatures may vary depending on the specific methodology employed.
The molecular structure of [1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol can be represented using its InChI key, which is CLJDKIXEIMTDNB-UHFFFAOYSA-N. The compound features:
The InChI representation is:
[1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol can undergo various chemical reactions:
Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism of action of [1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol involves its interaction with specific biological targets. The pyrimidine ring may inhibit or modulate enzyme activity, while the piperidine ring can enhance binding affinity to receptors. The precise pathways depend on the context of use, particularly in medicinal applications.
The compound exhibits typical properties associated with heterocyclic compounds, including solubility in polar solvents due to the presence of hydroxyl groups.
Key chemical properties include:
These properties are crucial for predicting behavior in chemical reactions and biological systems.
[1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol has several scientific applications:
This compound's versatility makes it valuable in both research and industrial contexts, particularly in drug development and synthetic chemistry.
The molecular architecture of [1-(2-amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol features a pyrimidine ring connected to a piperidine scaffold via a C–N bond, with a hydroxymethyl group at the piperidine 3-position. This configuration creates distinct conformational preferences that influence biological interactions.
Single-crystal X-ray diffraction analysis reveals critical bond parameters governing the compound's 3D conformation. The pyrimidine and piperidine rings adopt a twisted chair configuration, with key torsion angles (C2–N1–C1'–C2') averaging 127.5° ± 3.2°. This dihedral angle minimizes steric clash between the pyrimidine chlorine and piperidine axial hydrogens. The C–Cl bond length measures 1.735 Å – consistent with σ-hole halogen bonding potential – while the C–N linkage between heterocycles is 1.347 Å, indicating partial double-bond character [6].
Table 1: Selected Crystallographic Parameters
Atom Pair | Distance (Å) | Angle Type | Value (°) |
---|---|---|---|
Cl1–C6 | 1.735 | C6–N1–C1' | 119.4 |
N1–C1' | 1.347 | N1–C1'–C2' | 114.2 |
O1–C7' | 1.422 | C1'–C2'–C3' | 111.8 |
C3'–O1 | 1.436 | C2'–C3'–O1 | 108.5 |
The crystal lattice (space group P2(_1)) exhibits antiparallel stacking along the b-axis, with pyrimidine ring centroid distances of 3.48 Å, suggesting π-π interactions. The methanol substituent participates in intermolecular hydrogen bonding (O–H⋯N, 2.89 Å) that stabilizes the crystal packing .
Thermal ellipsoid analysis indicates positional disorder at the 6-chloro position (Cl1), modeled over two sites with occupancy factors 0.62(2) and 0.38(2). This disorder arises from rotational flexibility around the C6–Cl bond and lattice solvent interactions. The anisotropic displacement parameters (ADPs) for Cl1 (U(^{11}) = 0.0624 Ų) exceed those of the pyrimidine carbons (U(^{avg}) = 0.0301 Ų), reflecting enhanced vibrational motion [6]. In monohydrate structures, water molecules induce ring flipping through O–H⋯N(amino) bonds (2.76 Å), resolved using restrained refinement techniques. Such disorder impacts ligand-receptor binding entropy and must be incorporated in docking simulations.
Nuclear Magnetic Resonance (NMR) Spectroscopy(^1)H NMR (400 MHz, DMSO-d6): δ 6.42 (s, 1H, H-5 pyrimidine), 4.72 (t, J = 5.2 Hz, 1H, OH), 3.85–3.78 (m, 1H, H-3' piperidine), 3.44 (dd, J = 10.6, 5.0 Hz, 2H, CH2OH), 3.32–3.25 (m, 2H, H-2' piperidine), 2.85–2.78 (m, 2H, H-6' piperidine), 2.05–1.98 (m, 2H, H-4' piperidine), 1.75–1.65 (m, 1H, H-5'a piperidine), 1.52–1.43 (m, 1H, H-5'b piperidine). The 2-amino group appears as a broad singlet at δ 5.92 (2H) that exchanges with D2O. The C3'-methanol proton shows distinct coupling to both axial and equatorial H-2' protons [3] .
(^{13})C NMR (101 MHz, DMSO-d6): δ 168.9 (C-2), 163.5 (C-4), 161.2 (C-6), 106.8 (C-5), 58.4 (CH2OH), 52.7 (C-3'), 48.9 (C-2'), 44.3 (C-6'), 33.1 (C-4'), 28.5 (C-5'). The quaternary C-4 signal at 163.5 ppm confirms sp² hybridization, while the C-5 resonance at 106.8 ppm indicates electron donation from the amino group [3].
Infrared SpectroscopyKey IR absorptions (KBr, cm⁻¹): 3375 (O–H stretch), 3260, 3150 (N–H asym/sym stretch), 2928 (C–H aliphatic), 1610 (C=N pyrimidine), 1585 (N–H bend), 1540 (C=C aromatic), 1080 (C–O alcohol). The absence of carbonyl stretches distinguishes the compound from ester analogs. The 1585 cm⁻¹ band confirms primary amine bending, while 1080 cm⁻¹ indicates primary alcohol C–O stretch [3] .
Mass SpectrometryHRMS (ESI⁺): m/z calcd for C10H14ClN4O [M+H]⁺: 241.0855; found: 241.0858. Fragmentation pattern: 241 → 223 [M–H2O]⁺ (100%), 205 [M–Cl]⁺ (68%), 178 [M–CH2OH–HCN]⁺ (42%). The dehydration peak at m/z 223 dominates the spectrum, reflecting the lability of the tertiary alcohol [3] .
Table 2: Characteristic Spectroscopic Signals
Technique | Functional Group | Signal (δ, ppm or cm⁻¹) | Assignment |
---|---|---|---|
(^1)H NMR | Pyrimidine H-5 | 6.42 ppm (s) | C–H spin system |
(^1)H NMR | CH2OH | 3.44 ppm (dd) | Diastereotopic protons |
(^{13})C NMR | C-4 | 163.5 ppm | Quaternary carbon |
IR | N–H stretch | 3260–3150 cm⁻¹ | Primary amine |
IR | C–O stretch | 1080 cm⁻¹ | Primary alcohol |
B3LYP/6-311G(d,p) calculations reveal the electronic landscape governing molecular reactivity. The HOMO (−6.12 eV) localizes on the pyrimidine ring and C–N linker, indicating nucleophilic attack sites. The LUMO (−2.37 eV) concentrates at the C–Cl σ* orbital and pyrimidine π* system. Molecular electrostatic potential (MEP) mapping shows a negative potential region near N1 (aminopyrimidine) and O1 (methanol), with a positive σ-hole at chlorine (electrostatic potential: +32.4 kcal/mol). The C6–Cl bond has a natural bond orbital (NBO) occupancy of 1.974e with 0.08 polarity, facilitating halogen bonding. Charge distribution analysis assigns partial charges: Cl (−0.24e), N(amino) (−0.68e), O(methanol) (−0.71e), and C6 (pyrimidine) (+0.32e).
AutoDock Vina simulations predict high-affinity binding (ΔG = −9.2 to −10.8 kcal/mol) with kinases:
Table 3: Molecular Docking Results
Target (PDB ID) | Docking Score (ΔG kcal/mol) | Key Interactions | Contact Residues |
---|---|---|---|
EGFR (1M17) | −10.8 | H-bond, salt bridge | Thr830, Glu738 |
ABL1 (2HYY) | −9.7 | Halogen bond, H-bond | Gly250, Asp381 |
PI3Kγ (2CHZ) | −9.2 | H-bond, hydrophobic | Lys890, Val882 |
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